

Spectroscopic data of Diethoxyethyl succinate (NMR, IR, MS)

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Compound of Interest

Compound Name: *Diethoxyethyl succinate*

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An In-Depth Technical Guide to the Spectroscopic Characterization of **Diethoxyethyl Succinate**

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for **Diethoxyethyl succinate** (CAS No. 26962-29-8), also known as bis(2-ethoxyethyl) butanedioate.[1][2] As a versatile diester utilized in the pharmaceutical, cosmetic, and personal care industries for its properties as a solvent and emollient, rigorous structural confirmation and purity assessment are paramount.[2][3] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The narrative emphasizes the rationale behind spectral interpretation, grounded in the principles of chemical structure and spectroscopic theory.

Diethoxyethyl succinate is synthesized via the acid-catalyzed esterification of succinic acid with 2-ethoxyethanol.[3] The resulting molecule, with the formula $C_{12}H_{22}O_6$ and a molecular weight of 262.3 g/mol, possesses a symmetrical structure that is key to interpreting its spectroscopic signature.[1][2]

Molecular Structure and Spectroscopic Correlation

Understanding the molecular structure is the first step in predicting and interpreting spectroscopic data. The symmetry in **Diethoxyethyl succinate** simplifies its NMR spectra, as

chemically equivalent nuclei will produce identical signals. The diagram below illustrates the distinct proton (H) and carbon (C) environments that are probed by NMR spectroscopy.

Caption: Molecular structure of **Diethoxyethyl succinate** with unique proton (H) and carbon (C) environments labeled.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Due to the molecule's symmetry, a simplified spectrum is expected. For comparison, the well-characterized spectra of Diethyl succinate (CAS 123-25-1) provide a foundational reference for the succinate core.[\[4\]](#)

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different proton environments, their electronic environment, and the connectivity of adjacent protons.

Predicted ¹H NMR Data: The interpretation relies on predicting the chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern) for each unique proton. The presence of the electron-withdrawing ether oxygen and ester carbonyl groups will shift adjacent protons downfield.

Labeled Proton	Predicted δ (ppm)	Multiplicity	Integration	Rationale
H_a (CH_3)	~1.2	Triplet (t)	6H	Adjacent to a CH_2 group (H_b). Standard alkyl chemical shift.
H_b ($O-CH_2$)	~3.5	Quartet (q)	4H	Adjacent to a CH_3 group (H_a). Shifted downfield by the ether oxygen.
H_c ($O-CH_2$)	~3.6	Triplet (t)	4H	Adjacent to a CH_2 group (H_d). Shifted downfield by the ether oxygen.
H_c ($O-CH_2$)	~4.2	Triplet (t)	4H	Adjacent to a CH_2 group (H_c). Shifted significantly downfield by the ester carbonyl group.
H_e ($-CH_2-CH_2-$)	~2.6	Singlet (s)	4H	Protons on the succinate backbone. Due to symmetry, they are chemically equivalent and show no coupling. This is similar to the singlet observed for the equivalent

protons in Diethyl succinate.

Experimental Protocol: ^1H NMR Spectroscopy

- Sample Preparation: Dissolve ~10 mg of **Diethoxyethyl succinate** in ~0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% tetramethylsilane (TMS) as an internal standard.
- Instrument: A 400 MHz (or higher) NMR spectrometer.
- Acquisition Parameters:
 - Number of scans: 16
 - Relaxation delay: 1.0 s
 - Pulse width: 90°
 - Acquisition time: 4.0 s
 - Spectral width: -2 to 12 ppm
- Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals.

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum reveals the number of unique carbon environments and their chemical nature (e.g., $\text{C}=\text{O}$, $\text{C}-\text{O}$, $\text{C}-\text{C}$). Proton-decoupled spectra are typically acquired, resulting in singlets for each carbon.

Predicted ^{13}C NMR Data: The chemical shifts are highly dependent on the electronegativity of attached atoms. Carbons in carbonyl groups appear far downfield, followed by carbons single-bonded to oxygen.

Labeled Carbon	Predicted δ (ppm)	Rationale
C_a (CH_3)	~15	Standard upfield chemical shift for a terminal methyl group.
C_β (O-CH_2)	~66	Carbon attached to an ether oxygen.
C_c (O-CH_2)	~64	Carbon attached to an ether oxygen, slightly different environment due to proximity to the ester.
C_c (O-CH_2)	~69	Carbon attached to the ester oxygen, shifted downfield.
C_e (C=O)	~172	Characteristic chemical shift for an ester carbonyl carbon, similar to that in Diethyl succinate.
C_β ($-\text{CH}_2\text{-CH}_2-$)	~29	Aliphatic carbon of the succinate backbone, consistent with related succinate esters.

Experimental Protocol: ^{13}C NMR Spectroscopy

- Sample Preparation: Use the same sample prepared for ^1H NMR.
- Instrument: A 400 MHz (or higher) NMR spectrometer, observing at the appropriate frequency for ^{13}C (e.g., 100 MHz).
- Acquisition Parameters:
 - Mode: Proton-decoupled (e.g., using a WALTZ-16 decoupling sequence).
 - Number of scans: 1024 (or more, as ^{13}C has low natural abundance).
 - Relaxation delay: 2.0 s

- Pulse width: 90°
- Spectral width: 0 to 200 ppm
- Processing: Apply Fourier transformation with exponential multiplication, phase correction, and baseline correction. Calibrate the spectrum using the CDCl_3 solvent peak ($\delta \approx 77.16$ ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum for **Diethoxyethyl succinate** will be dominated by features characteristic of esters and ethers. While full spectra are available in databases, the key absorptions can be reliably predicted.[\[1\]](#)

Predicted IR Absorption Bands:

Wavenumber (cm^{-1})	Vibration Type	Functional Group	Intensity
2980-2850	C-H stretch	Aliphatic (CH_3 , CH_2)	Strong
1735	C=O stretch	Ester	Strong, Sharp
1250-1100	C-O stretch	Ester and Ether	Strong

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
- Sample Preparation: Place one drop of neat liquid **Diethoxyethyl succinate** directly onto the ATR crystal.
- Background Scan: Perform a background scan of the clean, empty ATR crystal to subtract atmospheric (H_2O , CO_2) and instrument-related absorptions.
- Sample Scan: Acquire the sample spectrum.

- Resolution: 4 cm^{-1}
- Number of scans: 32
- Range: $4000\text{--}400 \text{ cm}^{-1}$
- Processing: The software will automatically perform the background subtraction and Fourier transform to generate the final absorbance or transmittance spectrum.

The successful synthesis of succinate ester resins has been verified by the clear presence of the ester band around 1720 cm^{-1} .^[5] The most telling feature in the spectrum of **Diethoxyethyl succinate** will be the intense C=O stretching vibration around 1735 cm^{-1} , confirming the ester functionality.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, serving as a fingerprint for identification. The National Institute of Standards and Technology (NIST) includes a reference mass spectrum for this compound, which is invaluable for confirmation.^{[1][3]}

Predicted Mass Spectrometry Data (Electron Ionization - EI): In EI-MS, the molecule is fragmented, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

m/z Value	Proposed Fragment	Rationale
262	$[M]^+$	Molecular ion ($C_{12}H_{22}O_6$) $^+$. May be of low abundance or absent.
217	$[M - OCH_2CH_3]^+$	Loss of an ethoxy radical.
173	$[M - CH_2O(CH_2)_2OCH_2CH_3]^+$	Cleavage of the ester bond with loss of the ethoxyethyl group.
101	$[O=C-O(CH_2)_2OCH_2CH_3]^+$	Fragment corresponding to the ethoxyethyl ester group.
89	$[HO(CH_2)_2OCH_2CH_3]^+$	Fragment corresponding to 2-ethoxyethanol.
45	$[CH_2CH_2OH]^+$ or $[OCH_2CH_3]^+$	Common fragments from the ethoxyethyl side chain.

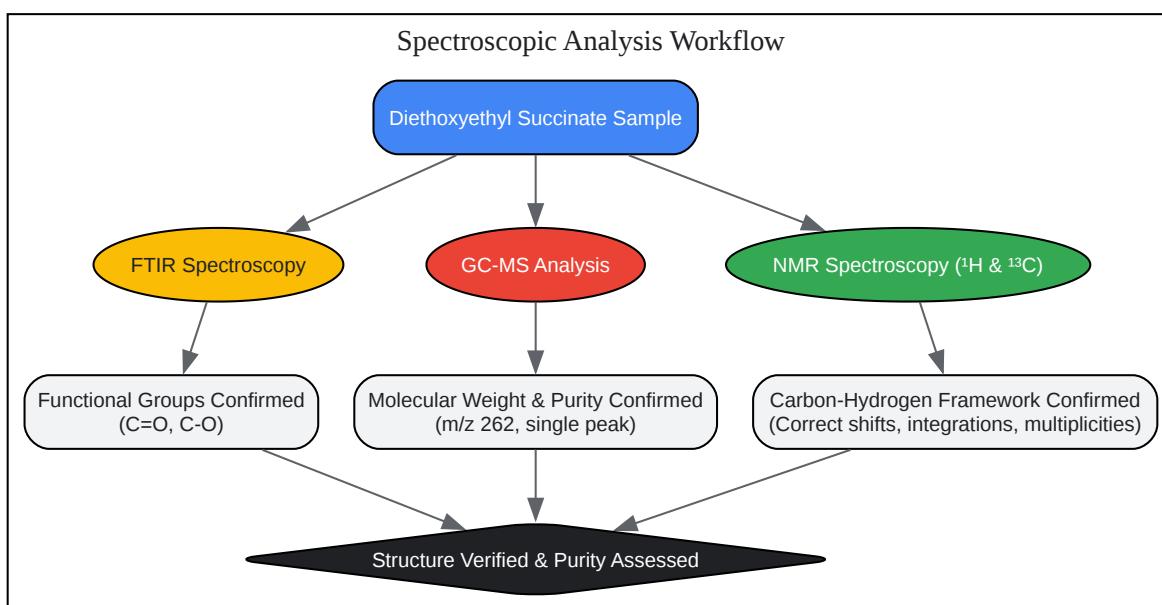
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution of **Diethoxyethyl succinate** (~100 ppm) in a volatile solvent such as ethyl acetate or dichloromethane.
- Instrument: A GC system coupled to a mass spectrometer with an EI source.
- GC Parameters:
 - Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μ m).
 - Injector Temperature: 250°C.
 - Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- MS Parameters:

- Ion Source: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230°C.
- Mass Range: Scan from m/z 40 to 400.
- Data Analysis: Identify the chromatographic peak for **Diethoxyethyl succinate**. Analyze the corresponding mass spectrum and compare it to a reference library (e.g., NIST).

Integrated Spectroscopic Workflow

No single technique provides a complete picture. The synergy between NMR, IR, and MS creates a self-validating system for structural confirmation and purity analysis.



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Caption: Integrated workflow for the comprehensive spectroscopic analysis of **Diethoxyethyl succinate**.

Conclusion

The spectroscopic characterization of **Diethoxyethyl succinate** is straightforward due to its symmetrical structure. ^1H and ^{13}C NMR confirm the precise carbon-hydrogen framework, IR spectroscopy verifies the presence of key ester and ether functional groups, and mass spectrometry confirms the molecular weight and provides a characteristic fragmentation pattern for identification. Together, these techniques provide an unambiguous confirmation of the molecule's identity and purity, which is essential for its application in regulated industries.

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